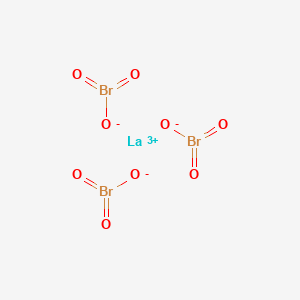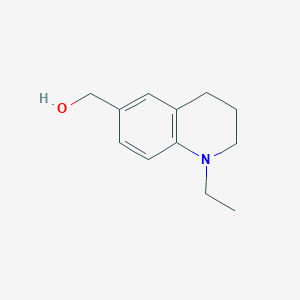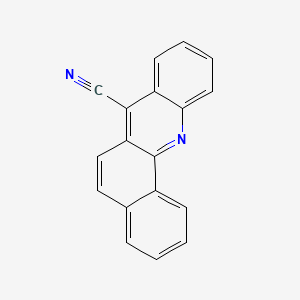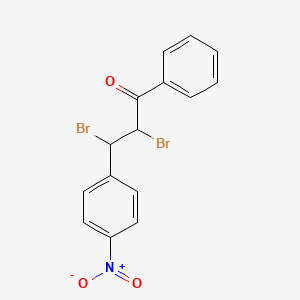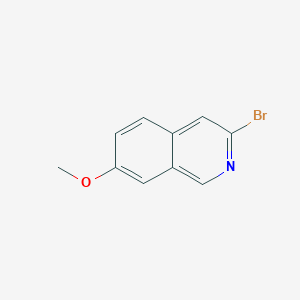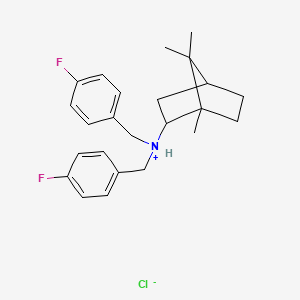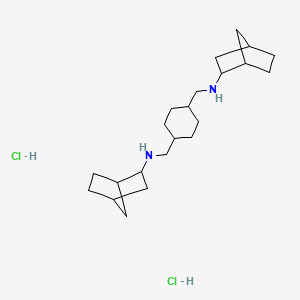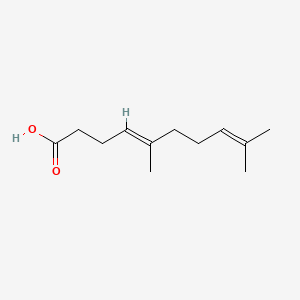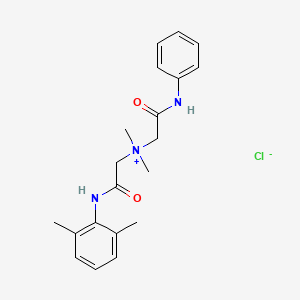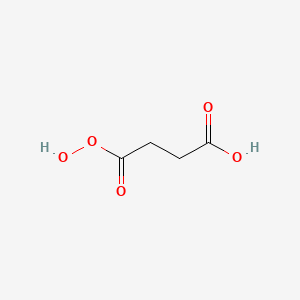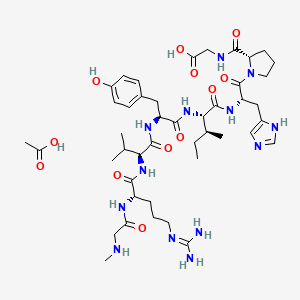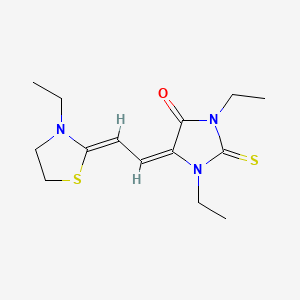
1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes both thiazolidine and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate thiazolidine and imidazolidinone derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine or imidazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield the corresponding alcohols or amines.
Scientific Research Applications
1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl-5-((3-methylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
- 1,3-Diethyl-5-((3-phenylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
- 1,3-Diethyl-5-((3-benzylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one
Uniqueness
1,3-Diethyl-5-((3-ethylthiazolidin-2-ylidene)ethylidene)-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
36590-99-5 |
|---|---|
Molecular Formula |
C14H21N3OS2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(5E)-1,3-diethyl-5-[(2Z)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H21N3OS2/c1-4-15-9-10-20-12(15)8-7-11-13(18)17(6-3)14(19)16(11)5-2/h7-8H,4-6,9-10H2,1-3H3/b11-7+,12-8- |
InChI Key |
XQYIBWCVAHEFAM-RLCSYUECSA-N |
Isomeric SMILES |
CCN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)N2CC)CC |
Canonical SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)N2CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


